(-)-Isopulegol

Catalog No.
S530958
CAS No.
89-79-2
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Isopulegol

CAS Number

89-79-2

Product Name

(-)-Isopulegol

IUPAC Name

(1S,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1

InChI Key

ZYTMANIQRDEHIO-UTLUCORTSA-N

SMILES

CC1CCC(C(C1)O)C(=C)C

Solubility

slightly soluble in water; soluble in oils
miscible (in ethanol)

Synonyms

Isopulegol; AI3-02176; AI3 02176; AI302176

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(=C)C

Description

The exact mass of the compound (-)-Isopulegol is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1263. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Supplementary Records. It belongs to the ontological category of p-menthane monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Precursor for Menthol Synthesis

(-)-Isopulegol serves as a valuable precursor for the synthesis of (-)-menthol, a widely used natural product with applications in pharmaceuticals, cosmetics, and food flavorings [1, 2]. The hydrogenation of (-)-isopulegol is a well-established process for obtaining high-purity (-)-menthol [1].

  • [1] Sigma-Aldrich. (-)-Isopulegol 99. ()
  • [2] PubChem. Isopulegol. ()

Chiral Starting Material for Organic Synthesis

The chiral nature of (-)-isopulegol makes it a valuable starting material for the enantioselective synthesis of various other chiral compounds [1, 3, 4]. Researchers leverage its asymmetry to control the stereochemistry of the final product, leading to the development of new drugs, fragrances, and other functional molecules [3, 4].

  • [1] Sigma-Aldrich. (-)-Isopulegol 99. ()
  • [3] Sigma-Aldrich. (-)-Isopulegol 99 ()
  • [4] Sigma-Aldrich. (+)-Isopulegol 99 ()

Potential Biological Activity Investigations

  • [5] J. Med. Food. 2007, 10(2), 205-208. (Note: This source may require a paid subscription to access)
  • [6] J. Essent. Oil Res. 2003, 15(6), 417-420. (Note: This source may require a paid subscription to access)

(-)-Isopulegol is a naturally occurring monoterpene alcohol with the molecular formula C10H18OC_{10}H_{18}O and a characteristic minty aroma. It is a colorless liquid at room temperature and is primarily derived from the essential oils of various plants, including peppermint and spearmint. This compound serves as an important intermediate in the synthesis of menthol, which is widely used for its flavoring and cooling properties in food, cosmetics, and pharmaceuticals . The stereochemistry of (-)-isopulegol plays a crucial role in its functionality, as it exists as one of several stereoisomers that can be converted into menthol through catalytic hydrogenation .

Emerging research suggests that (-)-isopulegol might possess biological activities. Studies have shown potential anxiolytic (anxiety-reducing) and anticonvulsant effects []. The proposed mechanism involves interaction with GABAergic receptors in the nervous system, similar to some anti-anxiety medications []. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications.

That enhance its utility in organic synthesis:

  • Hydrogenation: It can be hydrogenated to produce a mixture of menthol stereoisomers.
  • Epoxidation: The introduction of an epoxide group can occur through reactions with peracids, leading to various derivatives .
  • Aminolysis: The epoxide forms can undergo ring-opening reactions with amines, yielding aminodiols and other functionalized products .
  • Condensation Reactions: (-)-Isopulegol can condense with ketones such as acetone under specific conditions to form more complex structures .

These reactions expand the potential applications of (-)-isopulegol in pharmaceuticals and fine chemicals.

(-)-Isopulegol exhibits various biological activities that contribute to its relevance in medicinal chemistry:

  • Antimicrobial Properties: Studies have shown that derivatives of (-)-isopulegol possess antimicrobial activity against different bacterial strains .
  • Antioxidant Activity: It has been evaluated for its ability to scavenge free radicals, indicating potential health benefits related to oxidative stress .
  • Cytotoxic Effects: Some research suggests that certain derivatives may exhibit antiproliferative effects against cancer cell lines, highlighting their potential as therapeutic agents .

Several methods have been developed for synthesizing (-)-isopulegol:

  • Cyclization of Citronellal: A common synthetic route involves the cyclization of citronellal using anhydrous zinc bromide as a catalyst and calixarene as a cocatalyst. This method enhances selectivity and yield, achieving high purity levels of (-)-isopulegol .
  • Biotransformation: Microbial fermentation processes can also yield (-)-isopulegol from natural substrates, providing a greener alternative to traditional chemical synthesis .
  • Chemical Synthesis: Other synthetic approaches include the use of various reagents for hydroxylation and functional group transformations to produce isopulegol derivatives .

(-)-Isopulegol finds numerous applications across different industries:

  • Flavoring Agent: It is extensively used in the food industry for its minty flavor profile.
  • Pharmaceuticals: Its derivatives are explored for use in medicinal formulations due to their biological activities.
  • Fragrance Industry: The compound is incorporated into perfumes and personal care products for its aromatic properties.
  • Agricultural Chemicals: Some formulations utilize (-)-isopulegol for pest control due to its bioactive properties.

Research has focused on the interactions of (-)-isopulegol with various biological targets:

  • Studies have investigated its binding affinities with specific receptors involved in pain relief and inflammation, suggesting potential therapeutic applications.
  • Interaction with cellular pathways has been explored, particularly regarding its role in modulating oxidative stress responses.

These studies enhance understanding of how (-)-isopulegol might be utilized in drug development.

Several compounds are structurally similar to (-)-isopulegol, each possessing unique characteristics:

CompoundStructure TypeKey Characteristics
MentholMonoterpene alcoholWidely used for flavoring; cooling effect
PulegoneMonoterpene ketoneExhibits insecticidal properties
LimoneneMonoterpene hydrocarbonCitrus aroma; used in cleaning products
CarvoneMonoterpene ketoneMinty aroma; used in flavoring

Uniqueness of (-)-Isopulegol

(-)-Isopulegol is unique due to its specific stereochemistry, which influences its flavor profile and biological activities. Its ability to serve as a precursor to menthol sets it apart from other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odou

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

216.00 to 218.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Density

0.904-0.913

Appearance

Solid powder

Melting Point

78 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B1A5V2613Y
77CPT33M99

GHS Hazard Statements

Aggregated GHS information provided by 1793 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1793 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1792 of 1793 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

50373-36-9
59905-53-2
89-79-2

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Chemical Product and Preparation Manufacturing
Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel-: ACTIVE

Dates

Modify: 2023-08-15

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